molecular formula C9H9BrO B599338 7-(Bromomethyl)-2,3-dihydro-1-benzofuran CAS No. 870061-72-6

7-(Bromomethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B599338
CAS No.: 870061-72-6
M. Wt: 213.074
InChI Key: MYQAQBAGQUQYET-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The bromomethyl group attached to the benzofuran ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dihydro-1-benzofuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.

    Oxidation Products: Various oxidized derivatives, including aldehydes and carboxylic acids.

    Reduction Products: The primary product is the corresponding methyl derivative.

Scientific Research Applications

7-(Bromomethyl)-2,3-dihydro-1-benzofuran has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-2,3-dihydro-1-benzofuran largely depends on its reactivity towards nucleophiles. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    7-(Chloromethyl)-2,3-dihydro-1-benzofuran: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    7-(Hydroxymethyl)-2,3-dihydro-1-benzofuran: Contains a hydroxymethyl group, making it less reactive in substitution reactions.

    2,3-Dihydro-1-benzofuran: Lacks the bromomethyl group, resulting in different reactivity and applications.

Uniqueness: 7-(Bromomethyl)-2,3-dihydro-1-benzofuran is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

7-(bromomethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQAQBAGQUQYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286787
Record name 7-(Bromomethyl)-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870061-72-6
Record name 7-(Bromomethyl)-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870061-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Bromomethyl)-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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